molecular formula C21H30N4O5S2 B11262368 N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide

N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B11262368
M. Wt: 482.6 g/mol
InChI Key: GRJHENSEHYHOFH-UHFFFAOYSA-N
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Description

N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrazole ring, sulfonamide group, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the piperidine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often requires optimization of reaction conditions and the use of specialized equipment to handle large quantities of reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-3,5-dimethyl-1-(3-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide include other sulfonamide derivatives and pyrazole-based compounds. Examples include:

  • N,N-diethyl-3,5-dimethyl-1-(3-(morpholin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide
  • N,N-diethyl-3,5-dimethyl-1-(3-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazole-4-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H30N4O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(3-piperidin-1-ylsulfonylbenzoyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C21H30N4O5S2/c1-5-23(6-2)32(29,30)20-16(3)22-25(17(20)4)21(26)18-11-10-12-19(15-18)31(27,28)24-13-8-7-9-14-24/h10-12,15H,5-9,13-14H2,1-4H3

InChI Key

GRJHENSEHYHOFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C

Origin of Product

United States

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